molecular formula C10H18N2O2.ClH<br>C10H19ClN2O2 B15179072 3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride CAS No. 84912-06-1

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride

Cat. No.: B15179072
CAS No.: 84912-06-1
M. Wt: 234.72 g/mol
InChI Key: RISJCEZXYVJVKK-UHFFFAOYSA-N
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Description

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is a substituted piperidinone derivative characterized by a six-membered piperidine ring with acetyl, methyl, and methylamino substituents. The compound’s structural complexity arises from its acetylated ketone group at position 3, methyl groups at positions 1 and 6, and a methylamino moiety at position 2. Piperidinone derivatives are often studied for their roles in central nervous system (CNS) modulation or enzyme inhibition due to their structural resemblance to bioactive alkaloids .

Properties

CAS No.

84912-06-1

Molecular Formula

C10H18N2O2.ClH
C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

3-acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c1-6-5-8(11-3)9(7(2)13)10(14)12(6)4;/h6,8-9,11H,5H2,1-4H3;1H

InChI Key

RISJCEZXYVJVKK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(=O)N1C)C(=O)C)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues

2.1.1 (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride

  • Molecular Formula : C₆H₁₃ClN₂O
  • Key Features: Lacks the acetyl group at position 3 and the 6-methyl group present in the target compound. The amino group at position 3 may enhance solubility but reduce metabolic stability compared to the acetylated derivative .
  • Therapeutic Use: Not explicitly stated, but piperidinone derivatives often serve as intermediates in synthesizing neuromodulators.

Desmethylcitalopram Hydrochloride

  • Molecular Formula : C₂₀H₂₂ClFN₂O
  • Key Features: Contains a fluorophenyl and isobenzofuran group, differing significantly in core structure. However, both compounds share a methylamino propyl chain, which is critical for serotonin reuptake inhibition in antidepressants .
  • Therapeutic Use : Antidepressant (SSRI).

Alfuzosin Hydrochloride

  • Molecular Formula : C₁₉H₂₇ClN₅O₄
  • Key Features: Quinazolinyl and tetrahydrofuranamide groups dominate its structure. The methylamino propyl chain aligns with the target compound’s substituent, but Alfuzosin’s larger heterocyclic system targets α₁-adrenergic receptors for benign prostatic hyperplasia (BPH) treatment .
Functional Group Analysis
  • Acetyl Group: Present only in the target compound, this group may enhance lipophilicity and blood-brain barrier penetration compared to amino or hydroxyl groups in analogues like (S)-3-Amino-1-methylpiperidin-2-one .
  • Methylamino Group: A common feature in Desmethylcitalopram and Alfuzosin, this group facilitates receptor binding via hydrogen bonding or ionic interactions .
Physicochemical Properties
Compound Name Molecular Weight Key Substituents Solubility (Predicted) Therapeutic Use
Target Compound ~280.8 g/mol* 3-Acetyl, 1,6-dimethyl, 4-methylamino Moderate (hydrochloride salt) Not specified
(S)-3-Amino-1-methylpiperidin-2-one HCl 164.6 g/mol 3-Amino, 1-methyl High (polar groups) Intermediate synthesis
Desmethylcitalopram HCl 360.9 g/mol Fluorophenyl, isobenzofuran Low (lipophilic core) Antidepressant
Alfuzosin HCl 425.9 g/mol Quinazolinyl, tetrahydrofuranamide Moderate BPH treatment

*Calculated based on assumed molecular formula (C₁₁H₂₁ClN₂O₂).

Research Findings and Mechanistic Insights
  • Methylamino Propyl Chain: Shared with Alfuzosin and Desmethylcitalopram, this group is critical for receptor engagement. In Alfuzosin, it aids α₁-adrenergic receptor antagonism, while in Desmethylcitalopram, it supports serotonin transporter binding .
  • Acetyl vs.
  • Piperidinone Core: Unlike Pazopanib Hydrochloride’s indazole-pyrimidine system (), the piperidinone ring lacks aromaticity, likely altering target specificity (e.g., kinase inhibition vs. CNS targets).

Biological Activity

3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is a synthetic compound with potential applications in pharmacology due to its biological activity. This article explores the compound's mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine core with acetyl and methylamino substituents. Its chemical structure can be represented as follows:

C11H16N2OHCl\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}\cdot \text{HCl}

Mechanisms of Biological Activity

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in prostaglandin synthesis, particularly microsomal prostaglandin E synthase-1 (mPGES-1). A study reported an IC50 value of 7 nM for this inhibition, indicating potent activity against PGE2 synthesis in human whole blood assays .
  • Selective Activity : The compound demonstrated selectivity by not inhibiting cyclooxygenase enzymes (COX-1 and COX-2) at concentrations up to 30 μM, suggesting a targeted approach in reducing inflammatory mediators without affecting other pathways .
  • Bioavailability : In pharmacokinetic studies conducted on canine models, the compound exhibited favorable bioavailability (74%) and clearance rates, which are crucial for its therapeutic potential .

Table 1: Biological Activity Summary

Study ReferenceBiological ActivityIC50 ValueNotes
Inhibition of mPGES-17 nMSelective inhibition without COX interference
Squalene synthase inhibition90 nM - 170 nMEffective across multiple species
General pharmacological profileN/AOverview of chemical properties

Case Studies

  • Prostaglandin Inhibition : In a controlled study, the administration of this compound significantly reduced PGE2 levels in ex vivo human blood samples. This reduction was linked to decreased inflammatory responses in clinical settings .
  • Squalene Synthase Activity : Another study highlighted the compound's ability to inhibit squalene synthase across various species, including rats and monkeys, with IC50 values ranging from 45 nM to 170 nM. This inhibition is associated with reduced cholesterol biosynthesis, which may have implications for treating hyperlipidemia .

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